Cas no 1805597-89-0 (5-Bromo-2-nitroisonicotinonitrile)

5-Bromo-2-nitroisonicotinonitrile 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-nitroisonicotinonitrile
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- インチ: 1S/C6H2BrN3O2/c7-5-3-9-6(10(11)12)1-4(5)2-8/h1,3H
- InChIKey: PBWOKZKVESDSSM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 231
- XLogP3: 1.4
- トポロジー分子極性表面積: 82.5
5-Bromo-2-nitroisonicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029013548-250mg |
5-Bromo-2-nitroisonicotinonitrile |
1805597-89-0 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029013548-1g |
5-Bromo-2-nitroisonicotinonitrile |
1805597-89-0 | 95% | 1g |
$2,895.00 | 2022-04-01 |
5-Bromo-2-nitroisonicotinonitrile 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
5-Bromo-2-nitroisonicotinonitrileに関する追加情報
Comprehensive Analysis of 5-Bromo-2-nitroisonicotinonitrile (CAS No. 1805597-89-0): Properties, Applications, and Industry Insights
5-Bromo-2-nitroisonicotinonitrile (CAS No. 1805597-89-0) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique molecular structure. This nitrile-containing heterocycle features a bromo-substituted pyridine core, making it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic scaffolds.
The compound's structure-activity relationship (SAR) has attracted attention in medicinal chemistry circles, especially as the pharmaceutical industry seeks fragment-based drug design solutions. Its electron-withdrawing nitro group and bromine atom provide distinct reactivity patterns, enabling diverse derivatization pathways. Recent publications highlight its utility in constructing polyfunctionalized pyridines, addressing the need for complex molecular architectures in modern drug development.
From a synthetic chemistry perspective, 5-Bromo-2-nitroisonicotinonitrile serves as a versatile building block for cross-coupling reactions, particularly Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. This aligns with current trends in green chemistry, where researchers prioritize atom-economical transformations. The compound's stability under various reaction conditions makes it particularly valuable for high-throughput screening applications, a hot topic in combinatorial chemistry discussions.
Analytical characterization of CAS 1805597-89-0 reveals interesting spectral properties. The nitrile stretching vibration at ~2230 cm-1 in IR spectroscopy and distinctive aromatic proton signals in the 8-9 ppm range in 1H NMR provide reliable identification markers. These features are crucial for quality control in contract manufacturing organizations (CMOs), where precise compound verification is essential for regulatory compliance.
In material science applications, the electron-deficient pyridine system of this compound shows promise for developing organic electronic materials. Its potential use in non-linear optics (NLO) and organic light-emitting diodes (OLEDs) is being investigated, coinciding with industry demands for novel small-molecule semiconductors. The compound's planar conjugated structure and strong dipole moment make it particularly interesting for these emerging applications.
The commercial availability of 5-Bromo-2-nitroisonicotinonitrile has improved significantly in recent years, reflecting growing market demand. Suppliers now offer the compound with various purity grades (98-99.5%), packaged under inert atmosphere to ensure stability. This availability supports the just-in-time inventory approach favored by many research institutions and biotech startups, addressing common questions about compound sourcing in pharmaceutical R&D.
Environmental and handling considerations for CAS 1805597-89-0 follow standard laboratory protocols for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling. These precautions align with current laboratory safety trends and occupational health best practices frequently searched by chemistry professionals.
Future research directions for this compound likely include expanded applications in click chemistry and bioconjugation techniques. The nitrile functionality offers potential for tetrazole formation, while the bromine substituent could enable palladium-catalyzed transformations in biological systems. Such applications would position 5-Bromo-2-nitroisonicotinonitrile at the forefront of chemical biology research, a field experiencing rapid growth according to recent publication metrics.
For researchers considering scale-up synthesis of this compound, recent advances in continuous flow chemistry may offer advantages over traditional batch methods. The compound's moderate solubility in common organic solvents (DMSO, DMF) facilitates process chemistry development, addressing frequent queries about kilogram-scale production of specialized intermediates. These practical considerations make 1805597-89-0 particularly relevant for process chemistry professionals.
In conclusion, 5-Bromo-2-nitroisonicotinonitrile represents a compelling case study in the evolving landscape of specialty chemicals. Its dual functionality as both a pharmaceutical intermediate and potential material science building block reflects the interdisciplinary nature of modern chemical research. As synthetic methodologies advance and application areas expand, this compound will likely maintain its relevance in addressing key challenges across multiple scientific domains.
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